Cas no 2228604-08-6 (5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole)

5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole 化学的及び物理的性質
名前と識別子
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- 5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole
- 2228604-08-6
- EN300-1816929
-
- インチ: 1S/C6H8N4/c1-4-6(2,3)5-7-9-10-8-5/h1H,2-3H3,(H,7,8,9,10)
- InChIKey: TYYCKLHUNZUOKS-UHFFFAOYSA-N
- SMILES: N1=C(C(C#C)(C)C)N=NN1
計算された属性
- 精确分子量: 136.074896272g/mol
- 同位素质量: 136.074896272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 166
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 54.5Ų
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1816929-0.1g |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole |
2228604-08-6 | 0.1g |
$1521.0 | 2023-09-19 | ||
Enamine | EN300-1816929-5.0g |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole |
2228604-08-6 | 5g |
$5014.0 | 2023-06-01 | ||
Enamine | EN300-1816929-0.25g |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole |
2228604-08-6 | 0.25g |
$1591.0 | 2023-09-19 | ||
Enamine | EN300-1816929-0.5g |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole |
2228604-08-6 | 0.5g |
$1660.0 | 2023-09-19 | ||
Enamine | EN300-1816929-1g |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole |
2228604-08-6 | 1g |
$1729.0 | 2023-09-19 | ||
Enamine | EN300-1816929-10g |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole |
2228604-08-6 | 10g |
$7435.0 | 2023-09-19 | ||
Enamine | EN300-1816929-0.05g |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole |
2228604-08-6 | 0.05g |
$1452.0 | 2023-09-19 | ||
Enamine | EN300-1816929-1.0g |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole |
2228604-08-6 | 1g |
$1729.0 | 2023-06-01 | ||
Enamine | EN300-1816929-10.0g |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole |
2228604-08-6 | 10g |
$7435.0 | 2023-06-01 | ||
Enamine | EN300-1816929-2.5g |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole |
2228604-08-6 | 2.5g |
$3389.0 | 2023-09-19 |
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazoleに関する追加情報
Introduction to Compound with CAS No. 2228604-08-6 and Product Name: 5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole
The compound with the CAS number 2228604-08-6 and the product name 5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a tetrazole core, combined with an alkyne substituent, makes it a versatile scaffold for further derivatization and exploration of its pharmacological properties.
In recent years, the development of novel heterocyclic compounds has been a focal point in drug discovery efforts. The tetrazole ring is particularly noteworthy for its ability to serve as a bioisostere for other functional groups, such as carboxylic acids or amides, while also contributing to the overall pharmacokinetic profile of a molecule. The specific substitution pattern in 5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole introduces additional complexity that can influence both its reactivity and biological activity.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The terminal alkyne group provides a reactive site for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. These reactions are widely employed in medicinal chemistry to introduce diverse functional groups into a molecular framework, thereby modulating its biological properties. The incorporation of such modifications has been instrumental in the development of novel therapeutic agents targeting various diseases.
Recent studies have highlighted the importance of tetrazole derivatives in medicinal chemistry. For instance, derivatives of tetrazole have been investigated for their antimicrobial and anti-inflammatory properties. The structural motif is known to enhance binding affinity to biological targets by improving hydrophobic interactions and hydrogen bonding capabilities. In the case of 5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole, the combination of these features suggests that it may exhibit promising biological activities when further explored.
The synthesis of this compound involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. The construction of the tetrazole ring typically requires careful control of reaction conditions to ensure high yield and purity. Additionally, the introduction of the alkyne substituent necessitates precise handling to avoid unwanted side reactions. Advances in catalytic systems and green chemistry principles have made these synthetic routes more efficient and environmentally friendly, aligning with contemporary trends in sustainable chemical manufacturing.
From a computational chemistry perspective, 5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole offers an excellent candidate for molecular modeling studies. The presence of both rigid and flexible parts in its structure allows researchers to investigate various conformational states and their implications on biological activity. High-throughput virtual screening (HTVS) can be employed to identify potential binding interactions with target proteins or enzymes. Such computational approaches have become indispensable in drug discovery pipelines due to their ability to rapidly sift through large libraries of compounds.
In conclusion, the compound with CAS No. 2228604-08-6 and product name 5-(2-methylbut-3-yn-2-yl)-1H-1,2,3,4-tetrazole represents a valuable asset in the chemical biology and pharmaceutical research domains. Its unique structural features and synthetic versatility make it an attractive scaffold for further exploration. As research continues to uncover new applications for tetrazole derivatives, this compound is poised to play a significant role in the development of next-generation therapeutics.
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